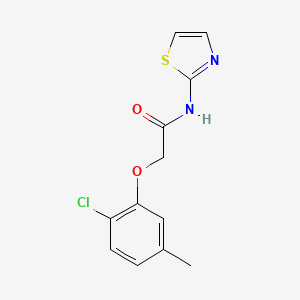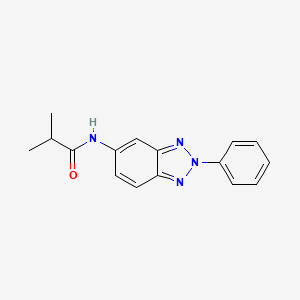![molecular formula C13H13ClN4O3S B5017406 5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5017406.png)
5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in signal transduction pathways that are involved in cell growth, differentiation, and immune response. CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide inhibits the activity of JAKs, which are involved in the activation of the STAT (signal transducer and activator of transcription) proteins. These proteins play a crucial role in the regulation of gene expression and immune response. By inhibiting the JAK-STAT pathway, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in patients with rheumatoid arthritis. It has also been shown to reduce the severity of psoriasis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAKs, which makes it an ideal tool for studying the JAK-STAT signaling pathway. However, it also has some limitations. This compound has poor solubility in water, which can make it difficult to use in some experimental setups. Additionally, it has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide. One area of interest is the development of more potent and selective JAK inhibitors that can be used in the treatment of autoimmune and inflammatory diseases. Another area of interest is the identification of biomarkers that can be used to predict the response to this compound treatment. Additionally, there is interest in understanding the long-term effects of this compound treatment on immune function and overall health.
Synthesemethoden
The synthesis of 5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-chlorophenol, which undergoes a series of reactions to form the chlorophenoxyacetic acid intermediate. This intermediate is then coupled with the thiazole-4-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the signs and symptoms of these diseases by inhibiting the JAK-STAT signaling pathway.
Eigenschaften
IUPAC Name |
5-[[2-(4-chlorophenoxy)acetyl]amino]-2-(methylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-16-13-18-10(11(15)20)12(22-13)17-9(19)6-21-8-4-2-7(14)3-5-8/h2-5H,6H2,1H3,(H2,15,20)(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXCGBGWTVRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,3-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5017329.png)

![3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5017338.png)
![1-(2-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5017340.png)
![4-methyl-N-{11-[(4-methylphenyl)sulfonyl]-8,9,10,11-tetrahydro-7H-benzo[a]carbazol-5-yl}benzenesulfonamide](/img/structure/B5017345.png)
![ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5017355.png)
![N~2~-methyl-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017359.png)
![N-(4-nitrophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5017365.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(2-furyl)ethanone hydrobromide](/img/structure/B5017386.png)
![1-ethyl-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B5017392.png)



